Cas no 831-81-2 (p-Chlorobenzylbenzene)

p-Chlorobenzylbenzene structure
p-Chlorobenzylbenzene structure
Nome do Produto:p-Chlorobenzylbenzene
N.o CAS:831-81-2
MF:C13H11Cl
MW:202.679442644119
MDL:MFCD00094070
CID:721865
PubChem ID:87559089

p-Chlorobenzylbenzene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Benzyl-4-chlorobenzene
    • 4-Chlorodiphenylmethane
    • Benzene,1-chloro-4-(phenylmethyl)-
    • p-Chlorobenzylbenzene
    • (4-benzyl)chlorobenzene
    • 4-Benzylchlorobenzene
    • NSC 83166
    • p-Chlorodiphenylmethane
    • Benzene, 1-chloro-4-(phenylmethyl)-
    • (p-Chlorophenyl)phenylmethane
    • 4-chlorodiphenyl methane
    • Methane, (p-chlorophenyl)phenyl-
    • DF8MF37RDF
    • 4-chlorophenyl phenylmethane
    • C13H11Cl
    • 4-Chloroditan
    • (4-CHLOROPHENYL)PHENYLMETHANE
    • Methane, (4-chlorophenyl)phenyl-
    • p-Chlordiphenylmethan
    • 1-Chloro-4-benzylbenzene
    • 1-benzyl-4-chloro-benzene
    • NCIOpen2_004778
    • 1-
    • 1-Chloro-4-(phenylmethyl)benzene (ACI)
    • Methane, (p-chlorophenyl)phenyl- (6CI, 7CI, 8CI)
    • Phenyl(p-chlorophenyl)methane
    • AI3-22090
    • MFCD00094070
    • Benzene, 1-chloro-4-(phenylmethyl)-(9CI)
    • Methane, (pchlorophenyl)phenyl
    • AKOS015901414
    • 831-81-2
    • SCHEMBL196969
    • HSDB 2676
    • DB-358282
    • AC7678
    • DB-056691
    • 4Chloroditan
    • SY016885
    • F14902
    • pChlorobenzylbenzene
    • 1-Benzyl-4-chlorobenzene #
    • DTXCID9048350
    • NSC83166
    • pChlorodiphenylmethane
    • NSC-83166
    • CS-W015489
    • UNII-DF8MF37RDF
    • Benzene, 1chloro4(phenylmethyl)
    • C2086
    • 4-CHLORODITAN [HSDB]
    • FS-4495
    • Q27276369
    • DTXSID1073238
    • Methane, (4chlorophenyl)phenyl
    • (pChlorophenyl)phenylmethane
    • MDL: MFCD00094070
    • Inchi: 1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
    • Chave InChI: NPOGRKGIBGKRNI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CC2C=CC=CC=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 202.05500
  • Massa monoisotópica: 202.055
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 4.9
  • Carga de Superfície: 0
  • Superfície polar topológica: 0

Propriedades Experimentais

  • Cor/Forma: colorless liquid
  • Densidade: 1.121±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 7°C(lit.)
  • Ponto de ebulição: 153°C/10mmHg(lit.)
  • Ponto de Flash: 122.0±8.6 ºC,
  • Índice de Refracção: 1.5854 (589.3 nm 20 ºC)
  • Solubilidade: Insuluble (1.1E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.93080
  • Solubilidade: Not determined

p-Chlorobenzylbenzene Informações de segurança

p-Chlorobenzylbenzene Dados aduaneiros

  • CÓDIGO SH:2903999090
  • Dados aduaneiros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

p-Chlorobenzylbenzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016885-5g
3,4-Dichlorophenethylamine
831-81-2 >97%
5g
¥29.0 2023-09-15
Fluorochem
018370-1g
4-Chlorodiphenylmethane
831-81-2 98%
1g
£10.00 2022-03-01
TRC
C364725-100g
p-Chlorobenzylbenzene
831-81-2
100g
$ 667.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139306-25g
p-Chlorobenzylbenzene
831-81-2 ≥96.0%(GC)
25g
¥113.90 2023-09-03
Chemenu
CM191758-500g
4-Chlorodiphenylmethane
831-81-2 95+%
500g
$698 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2086-25g
p-Chlorobenzylbenzene
831-81-2 96.0%(GC)
25g
¥3585.0 2022-05-30
abcr
AB149628-25 g
4-Chlorodiphenylmethane, 97%; .
831-81-2 97%
25g
€85.20 2023-05-09
Chemenu
CM191758-500g
4-Chlorodiphenylmethane
831-81-2 95+%
500g
$698 2021-06-16
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016885-10g
3,4-Dichlorophenethylamine
831-81-2 >97%
10g
¥35.0 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016885-100g
3,4-Dichlorophenethylamine
831-81-2 >97%
100g
¥217.0 2023-09-15

p-Chlorobenzylbenzene Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Ferrous chloride ,  Phosphine, dicyclohexyl[(1Z)-2-(diphenylphosphino)-3,3-dimethyl-1-buten-1-yl]- Solvents: Tetrahydrofuran ;  1 min, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Mixed Alkyl/Aryl Diphos Ligands for Iron-Catalyzed Negishi and Kumada Cross Coupling Towards the Synthesis of Diarylmethane
Ma, Xufeng; et al, ChemCatChem, 2021, 13(24), 5134-5140

Método de produção 2

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  19 h, rt → 80 °C
Referência
Synthesis of diarylmethane derivatives from Pd-catalyzed cross-coupling reactions of benzylic halides with arylboronic acids
Nobre, Sabrina M.; et al, Tetrahedron Letters, 2004, 45(44), 8225-8228

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](tricyclohexy… Solvents: Toluene ;  20 min, rt
1.2 3 h, 90 °C
1.3 Reagents: Water
Referência
Cyclopalladated ferrocenylimine as an efficient catalyst for the syntheses of diarylmethane derivatives
Yu, Ajuan; et al, Applied Organometallic Chemistry, 2012, 26(6), 301-304

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphinic acid Catalysts: Iodine Solvents: Acetic acid ,  Water
Referência
Hypophosphorous acid-iodine: a novel reducing system. Part 2: Reduction of benzhydrols to diarylmethylene derivatives
Gordon, P. E.; et al, Tetrahedron Letters, 2001, 42(5), 831-833

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Water ;  12 h, 60 °C
Referência
N-Heterocyclic carbene-palladium(II)-1-methylimidazole complex catalyzed Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids or potassium phenyltrifluoroborate in neat water
Zhang, Yun; et al, Organic & Biomolecular Chemistry, 2013, 11(14), 2266-2272

Método de produção 6

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Referência
A facile access for the C-N bond formation by transition metal-free oxidative coupling of benzylic C-H bonds and amides
Liu, Jie; et al, Science China: Chemistry, 2015, 58(8), 1323-1328

Método de produção 7

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  24 h, 120 °C; 120 °C → rt
Referência
Reductive Deamination with Hydrosilanes Catalyzed by B(C6F5)3
Fang, Huaquan ; et al, Angewandte Chemie, 2020, 59(28), 11394-11398

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2103932-14-3 Solvents: Water ;  3 h, 70 °C
Referência
Synthesis of zwitterionic palladium complexes and their application as catalysts in cross-coupling reactions of aryl, heteroaryl and benzyl bromides with organoboron reagents in neat water
Ramakrishna, V.; et al, Dalton Transactions, 2017, 46(26), 8598-8610

Método de produção 9

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ;  60 °C
Referência
1,1'-Bis(diphenylphosphino)ferrocene
Kelly, William J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-10

Método de produção 10

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min
Referência
Friedel-Crafts Benzylation of Activated and Deactivated Arenes
Schaefer, Gabriel; et al, Angewandte Chemie, 2011, 50(46), 10913-10916

Método de produção 11

Condições de reacção
1.1 Reagents: Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Benzene
Referência
Indium trichloride catalyzed reductive Friedel-Crafts alkylation of aromatics using carbonyl compounds
Miyai, Takashi; et al, Tetrahedron Letters, 1998, 39(35), 6291-6294

Método de produção 12

Condições de reacção
1.1 Catalysts: Tri-p-tolylphosphine ,  Palladium diacetate Solvents: Toluene ;  2 h, 25 °C
1.2 Reagents: Water ;  25 °C
Referência
Extremely Efficient Cross-Coupling of Benzylic Halides with Aryltitanium Tris(isopropoxide) Catalyzed by Low Loadings of a Simple Palladium(II) Acetate/Tris(p-tolyl)phosphine System
Chen, Chi-Ren; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1718-1727

Método de produção 13

Condições de reacção
1.1 Catalysts: Magnesium oxide ,  Lithium tetrakis(pentafluorophenyl)borate Solvents: Benzene
Referência
Lithium tetrakis(pentafluorophenyl)borate-catalyzed Friedel-Crafts benzylation reactions
Mukaiyama, Teruaki; et al, Chemistry Letters, 2000, (9), 1010-1011

Método de produção 14

Condições de reacção
1.1 Reagents: Phosphonic acid ;  36 h, 150 °C
Referência
Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides
Xiao, Jing; et al, RSC Advances, 2019, 9(39), 22343-22347

Método de produção 15

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  19 h, rt → 80 °C
Referência
Synthesis of diarylmethane derivatives from Pd-catalyzed cross-coupling reactions of benzylic halides with arylboronic acids
Nobre, Sabrina M.; et al, Tetrahedron Letters, 2004, 45(44), 8225-8228

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  8 h, 25 °C
1.2 Catalysts: 1H-Imidazolium, 3,3′-sulfinylbis[1-methyl-, (T-4)-tetrachlorozincate(2-) (1:1) ;  6 h, 100 - 120 °C
Referência
Synthesis of functionalized diaryl alkanes from azines using Lewis acidic ionic liquids
Rajendran, A.; et al, Ionics, 2011, 17(6), 555-558

Método de produção 17

Condições de reacção
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: 2410949-76-5 Solvents: Dichloromethane ;  24 h, rt
Referência
Nitrenium Salts in Lewis Acid Catalysis
Mehta, Meera ; et al, Angewandte Chemie, 2020, 59(7), 2715-2719

Método de produção 18

Condições de reacção
1.1 Reagents: Aluminum chloride ,  Sodium borohydride Solvents: Tetrahydrofuran
Referência
Hydrogenolysis of diaryl and aryl alkyl ketones and carbinols by sodium borohydride and anhydrous aluminum(III) chloride
Ono, Aoi; et al, Synthesis, 1987, (8), 736-8

Método de produção 19

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 2 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid ,  Iodine ,  Phosphoric acid Solvents: Water ;  rt → 60 °C; 60 °C → rt
Referência
Study on the sulfonamination of methylene on diphenylmethane and its derivatives by bromamine-T
Li, Chen; et al, Tianjin Huagong, 2011, 25(5), 24-26

Método de produção 20

Condições de reacção
1.1 Catalysts: (SP-4-4)-[(Benzoic acid-κO) 2-[3,3,3-trifluoro-3-(oxo-κO)-1-(trifluoromethyl)but… Solvents: Tetrahydrofuran ;  24 h, 70 °C
Referência
Synthesis of Ni(II) complexes with unsymmetric [O,N,O']-pincer ligands and their use as precatalysts in carbon-carbon bond formations to access diarylmethanes
Someya, Chika I.; et al, Inorganica Chimica Acta, 2014, 421, 136-144

Método de produção 21

Condições de reacção
1.1 Catalysts: 4-Methoxyaniline ,  (OC-6-24)-[(Benzoic acid-κO) 2-[2-(carboxy-κO)-2-oxo-1-(trifluoromethyl)ethyl]hy… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  24 h, rt → 70 °C
Referência
Nickel Complexes Modified by O,N,O'-Ligands as Synthons for the Straightforward Synthesis of Highly Efficient Precatalysts for Carbon-Carbon Bond Formation
Someya, Chika I.; et al, Asian Journal of Organic Chemistry, 2012, 1(4), 322-326

Método de produção 22

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  20 h, 80 °C
Referência
Synthesis of diarylmethane derivatives from Stille cross-coupling reactions of benzylic halides
Nichele, Tatiana Z.; et al, Tetrahedron Letters, 2007, 48(42), 7472-7475

Método de produção 23

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Triethylsilyl chloride Catalysts: Iron chloride (FeCl3) Solvents: Benzene ;  rt → 50 °C; 50 °C; 4 h, 50 °C
Referência
Iron-catalyzed arylation of aromatic ketones and aldehydes mediated by organosilanes
Savela, Risto; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4137-4147

Método de produção 24

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Acetone ,  Water ;  2 h, 50 °C
Referência
First Cross-Coupling Reaction of Potassium Aryltrifluoroborates with Organic Chlorides in Aqueous Media Catalyzed by an Oxime-Derived Palladacycle
Alacid, Emilio; et al, Organic Letters, 2008, 10(21), 5011-5014

Método de produção 25

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Sodium borohydride ;  30 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  30 min, 15 °C; 48 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
Iron-Catalyzed Hetero-Cross-Dehydrogenative Coupling Reactions of Sulfoximines with Diarylmethanes: A New Route to N-Alkylated Sulfoximines
Cheng, Ying; et al, Organic Letters, 2014, 16(7), 2000-2002

Método de produção 26

Condições de reacção
Referência
The reductive decyanation of nitriles by alkali fusion
Berkoff, Charles E.; et al, Synthetic Communications, 1980, 10(12), 939-45

Método de produção 27

Condições de reacção
1.1 Catalysts: Scandium triflate
Referência
Scandium(III) Triflate-Catalyzed Friedel-Crafts Alkylation Reactions
Tsuchimoto, Teruhisa; et al, Journal of Organic Chemistry, 1997, 62(20), 6997-7005

Método de produção 28

Condições de reacção
1.1 Reagents: Phosphinic acid Catalysts: Hydrogen iodide Solvents: Toluene ,  Water ;  10 min, 120 °C
Referência
Microreactor mediated deoxygenation of benzylic alcohols in a biphasic organic-aqueous medium
Seo, Seung Woo; et al, Tetrahedron Letters, 2015, 56(21), 2795-2798

Método de produção 29

Condições de reacção
1.1 Catalysts: 1807753-90-7 Solvents: Tetrahydrofuran ;  1 h, 0 °C
Referência
Ligand-controlled iron-catalyzed cross coupling of benzylic chlorides with aryl Grignard reagents
Kawamura, Shintaro; et al, Chemistry Letters, 2013, 42(2), 183-185

Método de produção 30

Condições de reacção
1.1 Catalysts: 7,8,9,10,11,12-Hexabromo-2,3,4,5,6-pentahydro-1-(trimethylsilyl)-1-carbadodecabo… ;  24 h, 70 °C
Referência
Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol
He, Tao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3795-3801

Método de produção 31

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
New Efficient Nickel- and Palladium-Catalyzed Cross-Coupling Reactions Mediated by Tetrabutylammonium Iodide
Piber, Michael; et al, Organic Letters, 1999, 1(9), 1323-1326

Método de produção 32

Condições de reacção
1.1 Reagents: Triethylsilane Catalysts: N-(Diphenylmethyl)-4-nitrobenzenesulfonamide Solvents: Dichloromethane ;  2 h, rt
Referência
Catalytic coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature
Yang, Bai-Ling; et al, Chemical Communications (Cambridge, 2010, 46(33), 6180-6182

Método de produção 33

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  80 °C
Referência
DDQ-Catalyzed oxidative C-O coupling of sp3 C-H bonds with carboxylic acids
Yi, Hong; et al, ChemSusChem, 2012, 5(11), 2143-2146

Método de produção 34

Condições de reacção
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  24 h, 90 °C
Referência
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Método de produção 35

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  N-[[2-(Diphenylphosphino)phenyl]methylene]-2,6-bis(1-methylethyl)benzenamine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Potassium hydroxide ;  16 h, 80 °C
Referência
Pd complexes of iminophosphine ligands: A homogeneous molecular catalyst for Suzuki-Miyaura cross-coupling reactions under mild conditions
Nobre, Sabrina M.; et al, Journal of Molecular Catalysis A: Chemical, 2009, 313(1-2), 65-73

Método de produção 36

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride (Cucurbit[7]uril complexed) ,  Sodium chloride ,  Cucurbit[7]uril (palladium dichloride complexed) Solvents: Ethanol ,  Water ;  1 h, 90 °C
Referência
Cucurbit[7]uril promoting PdCl2-catalyzed cross-coupling reaction of benzyl halides and arylboronic acids in aqueous media
Zhao, Guangkuan; et al, Tetrahedron Letters, 2014, 55(38), 5319-5322

Método de produção 37

Condições de reacção
1.1 Catalysts: Indium triflate Solvents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  1.5 h, 120 °C
Referência
Indium(III) triflate - a catalyst for greener aromatic alkylation reactions
Mack, Ryan; et al, Canadian Journal of Chemistry, 2013, 91(12), 1262-1265

Método de produção 38

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ;  60 °C
Referência
1,1'-Bis(diphenylphosphino)ferrocene
Kelly, William J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

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p-Chlorobenzylbenzene Preparation Products

p-Chlorobenzylbenzene Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:831-81-2)p-Chlorobenzylbenzene
A840520
Pureza:99%
Quantidade:500g
Preço ($):158.0